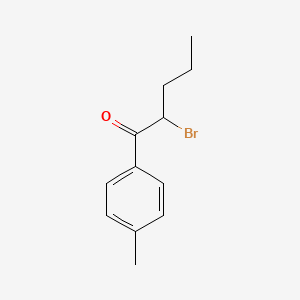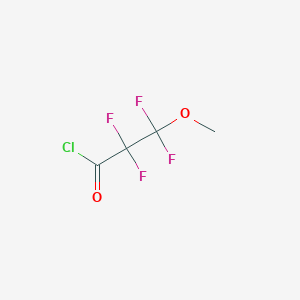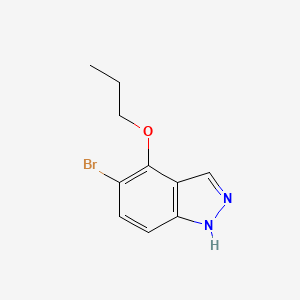
2-Bromo-1-(3,4-dichlorophenyl)butan-1-one
Vue d'ensemble
Description
2-Bromo-1-(3,4-dichlorophenyl)butan-1-one is an organic compound with the molecular formula C10H9BrCl2O and a molecular weight of 295.98 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It is characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring, making it a halogenated ketone.
Méthodes De Préparation
The synthesis of 2-Bromo-1-(3,4-dichlorophenyl)butan-1-one typically involves the bromination of 1-(3,4-dichlorophenyl)butan-1-one. This reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction conditions often require a controlled temperature to ensure the selective bromination at the desired position on the butanone chain.
Analyse Des Réactions Chimiques
2-Bromo-1-(3,4-dichlorophenyl)butan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Applications De Recherche Scientifique
2-Bromo-1-(3,4-dichlorophenyl)butan-1-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(3,4-dichlorophenyl)butan-1-one involves its interaction with various molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This can result in the inhibition of enzyme activity or disruption of cellular processes, making it a useful tool in biochemical research .
Comparaison Avec Des Composés Similaires
2-Bromo-1-(3,4-dichlorophenyl)butan-1-one can be compared with other halogenated ketones such as:
2-Bromo-1-(2,4-dichlorophenyl)butan-1-one: Similar in structure but with chlorine atoms at different positions on the phenyl ring.
3,4-Dichlorobenzyl bromide: Contains a bromine atom attached to a benzyl group instead of a butanone chain.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in research .
Propriétés
IUPAC Name |
2-bromo-1-(3,4-dichlorophenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2O/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6/h3-5,7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRPLFKVXPXPJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


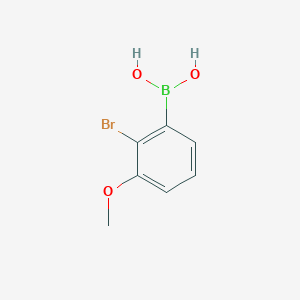
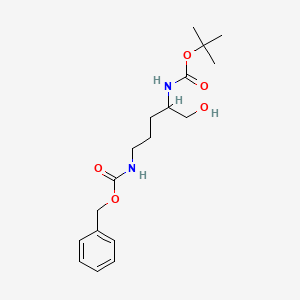
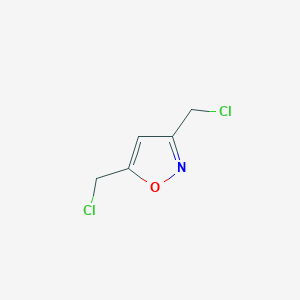
![2,5-Dimethoxy-4-[(1-methylethyl)thio]-benzaldehyde](/img/structure/B3288016.png)
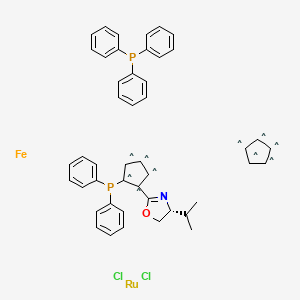
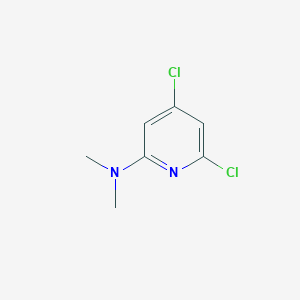
![Propyl 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylate](/img/structure/B3288036.png)
![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B3288041.png)
![2,2-Bis[[[8-(3-octyloxiranyl)octanoyl]oxy]methyl]propane-1,3-diyl bis(3-octyloxiran-2-octanoate)](/img/structure/B3288045.png)


